4-(5-(hidroximetil)piridin-2-il)piperazin-1-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

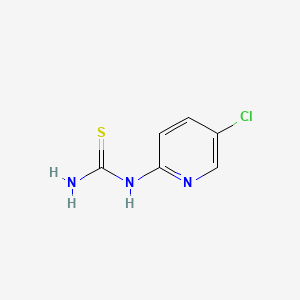

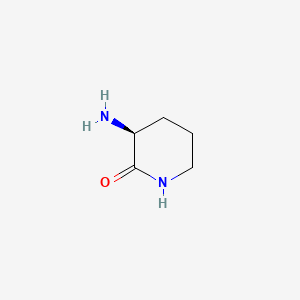

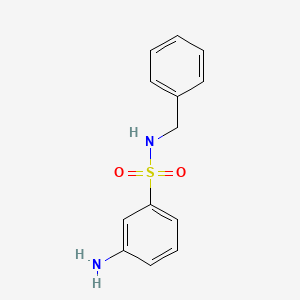

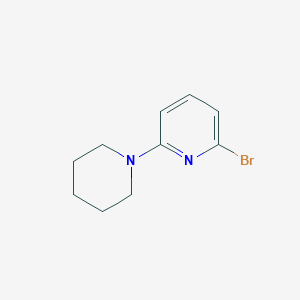

The compound "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of biologically active compounds. The structure of this compound suggests potential for interaction with biological targets, and its synthesis and characterization are of interest in the field of drug discovery and development.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, with confirmation by single crystal X-ray diffraction analysis . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies provide insights into the three-dimensional arrangement of atoms within the piperazine derivatives, which is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from the synthesis and characterization studies. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination reactions , while the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction . These reactions highlight the functional group transformations that are possible with piperazine derivatives, which can be applied to the synthesis of "Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, which can influence properties such as solubility, melting point, and reactivity. For example, the crystal packing of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate features C–H…O intermolecular interactions , while tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibits weak C–H…O interactions and aromatic π–π stacking interactions . These interactions can affect the compound's stability and solubility, which are important parameters in drug formulation.

Aplicaciones Científicas De Investigación

Molécula de Enlace PROTAC

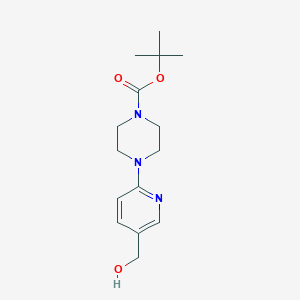

El compuesto se utiliza como un enlace semiflexible en el desarrollo de PROTAC (Quimeras de Dirigir Proteólisis). Estas moléculas facilitan la degradación dirigida de proteínas específicas, lo cual es una estrategia prometedora en el desarrollo de fármacos .

Modulación de la Actividad Biológica

Debido a su núcleo de piperazina, el compuesto se puede utilizar para crear derivados que exhiben una amplia gama de actividades biológicas. Estas actividades incluyen efectos antibacterianos, antifúngicos, anticancerígenos y antiparasitarios, los cuales son cruciales en la química medicinal .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds containing piperazine rings are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The presence of the piperazine ring, which can form hydrogen bonds and adjust molecular physicochemical properties, is considered an important synthetic strategy in the field of drug discovery .

Biochemical Pathways

It’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Propiedades

IUPAC Name |

tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCHWJYIPFBVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428751 |

Source

|

| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857284-20-9 |

Source

|

| Record name | tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)